molecular formula C13H14Cl2N2O2 B2604702 (1R,5S)-N-(3,4-dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1421471-77-3

(1R,5S)-N-(3,4-dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2604702
M. Wt: 301.17
InChI Key: KYCLIMMPQIKQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-N-(3,4-dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a chemical compound that belongs to the class of bicyclic amides. The compound has been extensively studied for its potential use in scientific research due to its unique chemical properties.

Scientific Research Applications

Synthesis and Structural Analysis

The compound (1R,5S)-N-(3,4-dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide, and related structures, have been synthesized and characterized to explore their chemical properties and potential applications. For example, Guo et al. (2015) synthesized and characterized the structural configuration of a similar compound using NMR, HRMS spectroscopy, and X-ray crystallography, revealing intermolecular hydrogen bonds in its crystal structure (Guo, Zhang, & Xia, 2015).

Crystal Structure Characterization

Another research focused on the gold(III) tetrachloride salt of L-cocaine, a compound with a structural similarity, to investigate its crystal structure and molecular interactions, highlighting the importance of hydrogen bonding and molecular geometry in defining the properties of such complex molecules (Wood, Brettell, & Lalancette, 2007).

Application in Asymmetric Syntheses

Research by Martens and Lübben (1991) demonstrated the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives from azabicyclo[3.3.0]octane, which were then efficiently used as chiral auxiliaries in Michael-type reactions, suggesting potential applications in the development of enantioselective synthetic methodologies (Martens & Lübben, 1991).

Bridged Heterocycles Synthesis

Kudryavtsev (2010) explored the thermal intramolecular condensation of pyrrolidine-dicarboxylic acid monoamides, leading to the formation of bicyclic imides with a diazabicyclo[3.2.1]octane skeleton. This work provides insights into the synthesis and potential applications of such bicyclic compounds in medicinal chemistry and drug development (Kudryavtsev, 2010).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O2/c14-11-4-1-8(5-12(11)15)16-13(18)17-9-2-3-10(17)7-19-6-9/h1,4-5,9-10H,2-3,6-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCLIMMPQIKQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

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